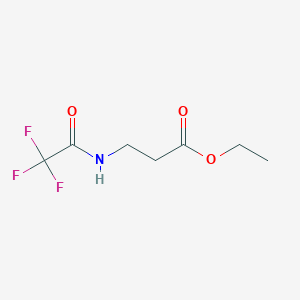

Ethyl 3-(trifluoroacetamido)propanoate

Description

Properties

IUPAC Name |

ethyl 3-[(2,2,2-trifluoroacetyl)amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO3/c1-2-14-5(12)3-4-11-6(13)7(8,9)10/h2-4H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKHBAFYLYMKLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(trifluoroacetamido)propanoate typically involves the reaction of ethyl propanoate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(trifluoroacetamido)propanoate can undergo various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

Reduction: Commonly carried out using lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

Hydrolysis: Produces ethyl alcohol and 3-(trifluoroacetamido)propanoic acid.

Reduction: Yields 3-(trifluoroacetamido)propanol.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(trifluoroacetamido)propanoate is a chemical compound with applications in various scientific fields, including chemistry and biology. It is primarily used as an intermediate in synthesizing more complex organic molecules.

Scientific Research Applications

- Chemistry this compound serves as a building block in synthesizing complex organic molecules.

- Biology This compound can be employed in studies that explore enzyme-substrate interactions, leveraging its ester functional group.

Chemical Reactions

Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate can undergo several chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The major product is 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid.

- Reduction: Reduction reactions can convert the ester group into an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The major product is 3-{[(4-tert-butylphenyl)methyl]amino}propanol.

- Substitution: The amino group can participate in nucleophilic substitution reactions using reagents such as alkyl halides. The products depend on the specific substituents introduced during the reaction.

Mechanism of Action

The mechanism of action of ethyl 3-(trifluoroacetamido)propanoate involves its interaction with various molecular targets. The trifluoroacetamido group can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity and protein-protein interactions, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of ethyl 3-(trifluoroacetamido)propanoate and their distinguishing features:

Key Comparative Insights

Reactivity and Stability

- Trifluoroacetamido Group: The –NHCOCF₃ group in this compound enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitutions or cross-coupling reactions . This contrasts with ethyl 3-(methylthio)propanoate, where the –SCH₃ group contributes to nucleophilic thioether reactivity but lacks similar stabilizing effects .

- Ester Group Variation : Methyl esters (e.g., ) exhibit faster hydrolysis rates compared to ethyl esters due to lower steric hindrance, impacting their utility in aqueous environments .

Research Findings and Data Highlights

Physicochemical Properties

- Lipophilicity: Ethyl esters (e.g., this compound) are more lipophilic than methyl analogs, enhancing membrane permeability in drug design .

- Odor Thresholds: Ethyl 3-(methylthio)propanoate has a low odor threshold (<1 µg·kg⁻¹), making it potent in flavor chemistry, unlike non-volatile trifluoroacetamido derivatives .

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 3-(trifluoroacetamido)propanoate, and how can purity be optimized?

this compound can be synthesized via trifluoroacetic acid (TFA)-mediated acylation of ethyl 3-aminopropanoate derivatives. A typical protocol involves:

- Dissolving the amine precursor in dichloromethane (DCM) and adding TFA (30 equiv) at 0°C to form the trifluoroacetamido group.

- Monitoring reaction progress via TLC (e.g., 7:3 n-hexane/ethyl acetate) and neutralizing with potassium carbonate post-reaction .

- Purification via extraction (ethyl acetate), followed by drying over sodium sulfate and solvent evaporation. For high-purity yields (>98%), column chromatography or recrystallization is advised .

Q. Which analytical techniques are most effective for characterizing this compound?

- GC-FID/MS : Ideal for quantifying monomeric derivatives and detecting volatile byproducts. Calibration with internal standards (e.g., ethyl trifluoroacetate) improves accuracy .

- HSQC NMR : Resolves structural ambiguities, such as C–H correlations in the trifluoroacetamido group and ester moiety .

- HPLC : Used for impurity profiling, especially when coupled with UV detection at 210–254 nm to identify nitro- or trifluoromethyl-related impurities .

Q. What are the optimal storage conditions to ensure compound stability?

- Store at 20°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the trifluoroacetamido group.

- Avoid exposure to moisture and light, as the ester group is prone to degradation. Stability studies suggest a shelf life of 2 years under these conditions .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of the trifluoroacetamido group in catalytic or biological systems?

- Reductive Stabilization Studies : Use heterogeneous metal catalysts (e.g., Pd/C) to evaluate the group’s stability under reductive conditions. Monitor byproducts via GC-FID/MS to assess hydrogenolysis pathways .

- Enzyme Inhibition Assays : Incorporate the compound into protease or kinase inhibition studies. Compare IC50 values with non-fluorinated analogs to isolate electronic effects of the trifluoromethyl group .

Q. What strategies are effective for resolving contradictions in impurity profiles during synthesis?

- Orthogonal Analytical Methods : Combine HPLC (for polar impurities) with GC-MS (for volatile byproducts) to capture all contaminants. For example, nitro derivatives (e.g., 4-nitro-3-(trifluoromethyl)aniline) may form during incomplete acylation and require targeted detection .

- Isotopic Labeling : Use ¹³C-labeled ethyl 3-aminopropanoate precursors to trace unintended side reactions, such as ester hydrolysis or transamination .

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

- Linker Design : The trifluoroacetamido group enhances metabolic stability in PROTACs. For example, it is incorporated into methyl ester intermediates to conjugate E3 ligase ligands with target-binding motifs .

- Structure-Activity Relationship (SAR) Studies : Modify the ester chain length or trifluoroacetamido substitution to optimize proteasome recruitment efficiency. In vitro assays (e.g., Western blotting for target protein degradation) validate efficacy .

Methodological Considerations

- Safety Protocols : Due to flammability (flash point: -1°C), handle in fume hoods with flame-resistant equipment. Use PPE (gloves, goggles) to avoid skin/eye contact with trifluoroacetic acid byproducts .

- Data Validation : Cross-reference NMR/GC-MS data with computational tools (e.g., CC-DPS for quantum chemical profiling) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.